(3-Fluoro-benzyl)-piperidin-4-ylmethyl-amine hydrochloride (3-Fluoro-benzyl)-piperidin-4-ylmethyl-amine hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC13432516
InChI: InChI=1S/C13H19FN2.ClH/c14-13-3-1-2-12(8-13)10-16-9-11-4-6-15-7-5-11;/h1-3,8,11,15-16H,4-7,9-10H2;1H
SMILES: C1CNCCC1CNCC2=CC(=CC=C2)F.Cl
Molecular Formula: C13H20ClFN2
Molecular Weight: 258.76 g/mol

(3-Fluoro-benzyl)-piperidin-4-ylmethyl-amine hydrochloride

CAS No.:

Cat. No.: VC13432516

Molecular Formula: C13H20ClFN2

Molecular Weight: 258.76 g/mol

* For research use only. Not for human or veterinary use.

(3-Fluoro-benzyl)-piperidin-4-ylmethyl-amine hydrochloride -

Specification

Molecular Formula C13H20ClFN2
Molecular Weight 258.76 g/mol
IUPAC Name N-[(3-fluorophenyl)methyl]-1-piperidin-4-ylmethanamine;hydrochloride
Standard InChI InChI=1S/C13H19FN2.ClH/c14-13-3-1-2-12(8-13)10-16-9-11-4-6-15-7-5-11;/h1-3,8,11,15-16H,4-7,9-10H2;1H
Standard InChI Key XHRJOHSXKIVDTG-UHFFFAOYSA-N
SMILES C1CNCCC1CNCC2=CC(=CC=C2)F.Cl
Canonical SMILES C1CNCCC1CNCC2=CC(=CC=C2)F.Cl

Introduction

Chemical Structure and Physicochemical Properties

The compound’s structure comprises a piperidine core substituted with a 3-fluorobenzyl group and a methylamine moiety, protonated as a hydrochloride salt for enhanced solubility. Key features include:

  • Piperidine ring: A six-membered nitrogen-containing heterocycle that confers conformational flexibility and basicity.

  • 3-Fluorobenzyl group: The fluorine atom at the meta position enhances electronic effects, improving binding affinity to hydrophobic pockets in target proteins .

  • Methylamine side chain: Provides a primary amine for potential hydrogen bonding or salt bridge formation.

Table 1: Physicochemical Properties

PropertyValue
Molecular FormulaC₁₃H₂₀ClFN₂
Molecular Weight258.76 g/mol
IUPAC NameN-[(3-fluorophenyl)methyl]-1-piperidin-4-ylmethanamine; hydrochloride
SMILESC1CNCCC1CNCC2=CC(=CC=C2)F.Cl
logP (Predicted)2.1–2.5
Water SolubilityModerate (HCl salt)

The fluorine atom’s electronegativity increases the compound’s metabolic stability by resisting oxidative degradation .

Synthesis and Reaction Conditions

The synthesis of (3-fluoro-benzyl)-piperidin-4-ylmethyl-amine hydrochloride involves multistep nucleophilic substitution and reductive amination reactions. A typical pathway includes:

  • Piperidine functionalization: 4-Piperidinemethanol is reacted with 3-fluorobenzyl chloride under basic conditions to form the benzyl-piperidine intermediate .

  • Methylamine introduction: The intermediate undergoes reductive amination with methylamine, followed by hydrochloride salt formation .

Key reaction parameters:

  • Solvents: Dimethylformamide (DMF) or acetonitrile for optimal solubility .

  • Catalysts: Palladium-based catalysts (e.g., Pd(PPh₃)₄) for coupling reactions .

  • Purification: Column chromatography or recrystallization to achieve >95% purity.

Industrial-scale synthesis emphasizes temperature control (50–100°C) and inert atmospheres to prevent side reactions .

Mechanism of Action and Biological Activity

The compound’s biological activity stems from its interaction with central nervous system (CNS) targets:

  • Neurotransmitter receptors: The piperidine moiety mimics endogenous amines, enabling binding to serotonin (5-HT) and dopamine receptors .

  • Enzyme inhibition: Structural analogs inhibit monoacylglycerol lipase (MAGL), an enzyme regulating endocannabinoid signaling .

Table 2: In Vitro Activity of Structural Analogs

CompoundTarget IC₅₀ (nM)Selectivity (vs. FAAH)
Benzylpiperidine 13 MAGL: 2.0>10,000
Benzoylpiperidine 5b MAGL: 30.5>10,000
Acetylcholinesterase inhibitors AChE: 9.9 μMBuChE: 11.4 μM

The 3-fluorobenzyl group enhances affinity for MAGL’s hydrophobic binding pocket, while the methylamine side chain stabilizes interactions with catalytic residues .

Comparison with Related Compounds

Table 3: Structural and Functional Comparisons

CompoundStructural DifferenceBiological Activity
3-(3-Fluorobenzyl)-1-methylpiperidin-4-amineAdditional methyl groupEnhanced metabolic stability
1-(4-Fluorobenzyl)piperidin-4-amine Fluorine at para positionReduced MAGL affinity
Benzoylpiperidine derivatives Ketone instead of methylamineBroader enzyme inhibition

The absence of a methyl group in (3-fluoro-benzyl)-piperidin-4-ylmethyl-amine hydrochloride reduces steric hindrance, improving receptor binding kinetics compared to methylated analogs .

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